(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-13-4-2-3-5-16(13)23-11-20(22)24-10-15-9-18(27-21-15)14-6-7-17-19(8-14)26-12-25-17/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMVUPHLLKSFPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate typically involves multi-step organic reactionsThe final step involves esterification to attach the o-tolyloxy acetate group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. These properties make it a candidate for drug development .
Medicine
Medicinally, the compound and its derivatives are explored for their anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown promising results in inhibiting the growth of certain cancer cell lines .
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties. Its structural features allow for the design of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The benzo[d][1,3]dioxole ring can interact with DNA or proteins, disrupting their normal function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on core structures, substituents, physical properties, and applications.
Core Structural Variations
- Target Compound : Features a benzo[d][1,3]dioxol-5-yl-substituted isoxazole core linked to a 2-(o-tolyloxy)acetate ester.
- D14–D20 () : Derivatives of (2E,4E)-penta-2,4-dienamide with benzo[d][1,3]dioxol-5-yl groups. These lack the isoxazole core and instead utilize a conjugated diene-amide scaffold. Substituents vary, including methylthio (D14), benzyloxy (D15, D16, D20), and pyridinylmethoxy (D19) groups .
- 9d, 9e, 9f, 10a () : 1,3,4-Oxadiazole derivatives with benzo[d][1,3]dioxol-5-yl groups. These compounds replace the isoxazole with an oxadiazole ring and incorporate thioether-linked substituents (e.g., methoxybiphenyl, difluorobiphenyl) .
- CAS 2636974-53-1 () : Shares the isoxazole-benzo[d][1,3]dioxol-5-yl core but substitutes the acetate ester with an N-(2,5-dimethoxyphenethyl)acetamide group .
Substituent Effects on Properties
- Impact of Substituents: Ester vs. Aromatic vs. Heterocyclic Substituents: The o-tolyloxy group in the target compound introduces steric hindrance near the ester oxygen, which could affect reactivity or binding interactions compared to smaller substituents (e.g., methylthio in D14) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(o-tolyloxy)acetate?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the isoxazole core via cycloaddition reactions under controlled temperatures (e.g., 60–80°C) using nitrile oxides and alkynes.
- Step 2 : Functionalization of the benzo[d][1,3]dioxole moiety with methyl groups via nucleophilic substitution or esterification.
- Step 3 : Coupling the isoxazole intermediate with 2-(o-tolyloxy)acetic acid using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DCM or THF .
- Critical Parameters : Catalyst selection (e.g., DMAP for esterification), solvent polarity, and reaction time significantly impact yield and purity. High-throughput screening (HTS) can identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30) are effective .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the benzo[d][1,3]dioxole protons (δ 5.9–6.1 ppm) and isoxazole methyl group (δ 2.1–2.3 ppm) .
- HRMS : Verify molecular weight (C₂₀H₁₇NO₆; calculated [M+H]⁺ = 368.1134) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-Response Studies : Systematically test activity across concentrations (e.g., 0.1–100 µM) to identify non-linear effects or cytotoxicity thresholds .
- Target Validation : Use CRISPR-Cas9 knockout models to confirm specificity for suspected targets (e.g., COX-2 or CYP450 enzymes) .
- Comparative Analysis : Cross-reference activity with structural analogs (e.g., ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate) to isolate functional group contributions .
Q. What experimental designs are optimal for evaluating the environmental fate of this compound?
- Methodological Answer :
- Partitioning Studies : Measure logP (octanol-water) to predict bioavailability. A logP >3 suggests high lipid membrane permeability .
- Degradation Pathways :
- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor decomposition via LC-MS.
- Biodegradation : Use soil microcosms or activated sludge to assess microbial breakdown .
- Ecotoxicity : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algal growth inhibition (72-h EC₅₀) .
Q. How can in silico models predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to map interactions with targets (e.g., kinase ATP-binding pockets). Focus on the o-tolyloxy group’s role in hydrophobic interactions .
- QSAR Modeling : Train models with descriptors like polar surface area (PSA), H-bond acceptors, and molar refractivity. Validate against experimental IC₅₀ datasets .
- ADMET Prediction : SwissADME or pkCSM can forecast bioavailability, CYP inhibition, and hERG liability .
Q. What strategies mitigate challenges in scaling up the synthesis of this compound?
- Methodological Answer :
- Process Optimization : Replace batch reactors with flow chemistry systems to enhance heat/mass transfer during exothermic steps (e.g., cycloaddition) .
- Purification : Use simulated moving bed (SMB) chromatography for high-purity isolation at scale.
- Byproduct Analysis : Employ LC-MS to track impurities (e.g., unreacted isoxazole intermediates) and adjust stoichiometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
